BRD 4354

Übersicht

Beschreibung

BRD 4354 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor von Histon-Deacetylase 5 und Histon-Deacetylase 9 bekannt ist. Histon-Deacetylasen sind Enzyme, die Acetylgruppen von Histonproteinen entfernen, was zur Kondensation von Chromatin und Unterdrückung der Genexpression führt. This compound hat eine moderate Wirksamkeit bei der Hemmung dieser Enzyme gezeigt, mit halbmaximalen Hemmkonzentrationen von 0,85 Mikromolar für Histon-Deacetylase 5 und 1,88 Mikromolar für Histon-Deacetylase 9 .

Vorbereitungsmethoden

Die Synthese von BRD 4354 umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Chinolinstruktur. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

Bildung des Chinolinkernes: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht, die geeignete Ausgangsmaterialien wie Anilin-Derivate und Aldehyde umfassen.

Substitutionsreaktionen: Der Chinolinkern wird dann Substitutionsreaktionen unterzogen, um die gewünschten funktionellen Gruppen einzuführen, einschließlich der Chlor- und Piperazinylgruppen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Syntheseschritte beinhalten, wobei gleichzeitig die Konsistenz und Reinheit des Endprodukts sichergestellt werden .

Analyse Chemischer Reaktionen

BRD 4354 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, was zur Bildung reduzierter Produkte führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Histon-Deacetylasen zu untersuchen und Erkenntnisse über die Rolle dieser Enzyme bei der Genexpression und Chromatin-Remodellierung zu gewinnen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der Histon-Deacetylase-Hemmung auf zelluläre Prozesse wie Zellzyklusregulation, Apoptose und Differenzierung zu untersuchen.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, bei denen die Histon-Deacetylase-Aktivität dysreguliert ist, wie z. B. Krebs und neurodegenerative Erkrankungen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Histon-Deacetylase 5 und Histon-Deacetylase 9 hemmt. Diese Hemmung verhindert die Entfernung von Acetylgruppen von Histonproteinen, was zu einer entspannteren Chromatinstruktur und erhöhter Genexpression führt. Die molekularen Zielstrukturen von this compound sind die Histon-Deacetylase-Enzyme, und die beteiligten Pfade umfassen diejenigen, die mit Chromatin-Remodellierung und Genregulation zusammenhängen .

Wissenschaftliche Forschungsanwendungen

Cancer Research

BRD 4354's inhibition of HDACs makes it relevant in the study of cancer biology. Histone deacetylases are crucial in regulating gene expression, and their dysregulation is often associated with various cancers. By inhibiting these enzymes, this compound can alter the acetylation status of histones, potentially leading to reactivation of tumor suppressor genes and suppression of oncogenes.

Case Study: Gene Expression Modulation

In a study involving A549 adenocarcinoma cells treated with this compound for 24 hours at a concentration of 10 μM, researchers observed significant changes in gene expression profiles. The top 50 upregulated and downregulated genes were identified and compared to other treatments involving established drugs and novel compounds . This highlights this compound's potential as an investigative tool for understanding the molecular mechanisms underlying cancer progression.

Epigenetic Studies

Given its role as an HDAC inhibitor, this compound is utilized in epigenetic research to explore how modifications to histones affect chromatin structure and gene expression. This has implications not only for cancer but also for other diseases where epigenetic changes play a critical role.

Data Table: Inhibition Potency of this compound

| HDAC Target | IC50 (μM) | Selectivity |

|---|---|---|

| HDAC5 | 0.85 | High |

| HDAC9 | 1.88 | High |

| HDAC4 | 3.88 - 13.8 | Moderate |

| HDAC6 | 3.88 - 13.8 | Moderate |

| HDAC7 | 3.88 - 13.8 | Moderate |

| HDAC8 | 3.88 - 13.8 | Moderate |

| HDAC1/2/3 | >40 | Low |

Potential Therapeutic Applications

The inhibition of specific HDACs by this compound suggests its potential use in therapeutic contexts, particularly in combination therapies aimed at enhancing the efficacy of existing cancer treatments or addressing drug resistance mechanisms.

Research Insights

Recent studies have indicated that compounds like this compound can be combined with other agents to enhance apoptotic pathways in cancer cells or to sensitize them to chemotherapy . This synergistic effect could lead to improved treatment outcomes for patients with resistant forms of cancer.

Wirkmechanismus

BRD 4354 exerts its effects by inhibiting the activity of histone deacetylase 5 and histone deacetylase 9. This inhibition prevents the removal of acetyl groups from histone proteins, leading to a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound are the histone deacetylase enzymes, and the pathways involved include those related to chromatin remodeling and gene regulation .

Vergleich Mit ähnlichen Verbindungen

BRD 4354 ist einzigartig in seiner moderaten Wirksamkeit und Selektivität für Histon-Deacetylase 5 und Histon-Deacetylase 9. Zu den ähnlichen Verbindungen gehören:

Trichostatin A: Ein potenter Inhibitor von Histon-Deacetylasen mit breitem Wirkungsspektrum.

Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.

Panobinostat: Ein Pan-Histon-Deacetylase-Inhibitor mit Anwendungen in der Krebstherapie.

Im Vergleich zu diesen Verbindungen bietet this compound ein selektiveres Hemmungsprofil, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von Histon-Deacetylase 5 und Histon-Deacetylase 9 macht .

Biologische Aktivität

BRD 4354, also known as ditrifluoroacetate, is a chemical compound recognized primarily for its role as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC5 and HDAC9. Its chemical structure features a pyridine ring and a difluoroacetate moiety, which contribute to its biological activity. The compound is identified by its CAS number 315698-07-8 and has shown moderate potency with IC50 values of approximately 0.85 μM for HDAC5 and 1.88 μM for HDAC9 .

This compound functions by inhibiting specific HDACs, which play crucial roles in the regulation of gene expression through the modification of histones. This inhibition can lead to the activation of tumor suppressor genes and the modulation of various signaling pathways associated with cell differentiation, proliferation, and apoptosis. The selectivity of this compound for HDAC5 and HDAC9 over other isoforms (such as HDAC1, HDAC2, and HDAC3) is particularly noteworthy, as it may reduce potential side effects associated with broader HDAC inhibition .

Inhibition Profile

The following table summarizes the inhibitory activity of this compound against various HDAC isoforms:

| Compound | Targeted HDACs | IC50 Values (μM) | Selectivity |

|---|---|---|---|

| This compound | HDAC5, HDAC9 | 0.85 (HDAC5), 1.88 (HDAC9) | >20-fold over HDAC1/2/3 |

| Trichostatin A | HDAC1, HDAC2 | ~0.01 | Broad-spectrum |

| SAHA | Multiple HDACs | ~0.5 | FDA-approved |

| Romidepsin | HDAC1, HDAC2 | ~0.03 | Approved for T-cell lymphoma |

Impact on Diabetic Kidney Injury

In a recent study, this compound was evaluated for its protective effects against contrast-induced acute kidney injury (CI-AKI) in diabetic mice models. The results indicated that treatment with this compound significantly reduced the susceptibility to CI-AKI by modulating the TXNIP/Trx1 pathway, demonstrating its potential therapeutic application in renal protection .

Inhibition of SARS-CoV-2 Protease

Another significant finding highlighted this compound's role as a potent inhibitor of the main protease (M Pro) of SARS-CoV-2, the virus responsible for COVID-19. In vitro assays revealed that this compound displayed time-dependent inhibition against M Pro with an IC50 value of approximately 0.72 μM after a one-hour incubation period. This suggests that this compound could have potential applications in antiviral therapies .

Selectivity and Potency

This compound exhibits greater than twenty-fold selectivity for HDAC5 and HDAC9 compared to other isoforms such as HDAC1 and HDAC2. This selectivity is crucial for therapeutic applications where modulation of specific pathways is desired without affecting others .

The synthesis of this compound involves multi-step organic reactions, which are essential for producing compounds with desired biological activities. Its purity level is reported at ≥98%, ensuring reliability in experimental settings .

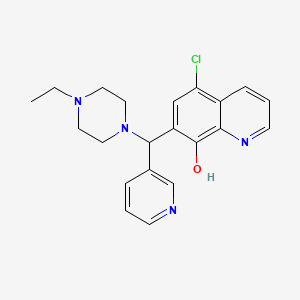

Eigenschaften

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27/h3-8,13-14,20,27H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFSFXYJOJWLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.